12Adt-asp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is designed to be activated by the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells and the neovasculature of various solid tumors . This compound is part of a new class of targeted cancer therapies that aim to deliver cytotoxic agents specifically to tumor cells, minimizing damage to normal tissues .

Preparation Methods

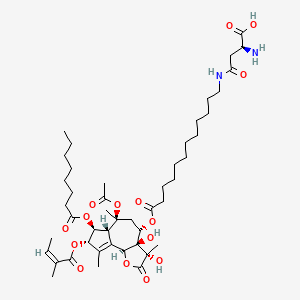

The synthesis of 12ADT-ASP involves coupling 12-aminododecanoyl thapsigargin (12ADT) to the beta carboxyl unit of aspartic acid at the N-terminal end of the PSMA-substrate masking peptide Asp-γ-Glu-γ-Glu-γ-Glu-Glu . The reaction conditions typically involve the use of peptide coupling reagents and protecting groups to ensure the selective formation of the desired product . Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

12ADT-ASP undergoes several types of chemical reactions, primarily involving proteolytic cleavage and binding to its molecular target. Upon PSMA-mediated cleavage, this compound releases 12ADT, which then binds to the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump . This binding inhibits the pump’s function, leading to a sustained elevation in intracellular calcium levels and subsequent induction of apoptosis . Common reagents used in these reactions include peptide coupling agents and proteolytic enzymes. The major product formed from these reactions is the active cytotoxic agent 12ADT.

Scientific Research Applications

12ADT-ASP has significant applications in scientific research, particularly in the fields of cancer biology and medicinal chemistry. Its primary use is in targeted cancer therapy, where it has shown promise in preclinical and clinical studies for the treatment of prostate cancer and other solid tumors. The compound’s ability to selectively target PSMA-expressing cells makes it a valuable tool for studying the role of PSMA in cancer progression and for developing new therapeutic strategies. Additionally, this compound can be used in research to investigate the mechanisms of SERCA pump inhibition and calcium-mediated apoptosis.

Mechanism of Action

The mechanism of action of 12ADT-ASP involves its activation by PSMA, which cleaves the masking peptide to release the active cytotoxic agent 12ADT. Once released, 12ADT binds to the SERCA pump, inhibiting its function and leading to a sustained elevation in intracellular calcium levels. This increase in calcium triggers the endoplasmic reticulum stress response, activation of caspases, and release of apoptotic factors from the mitochondria, ultimately resulting in cell death. The molecular targets involved in this process include the SERCA pump and various components of the apoptotic pathway.

Comparison with Similar Compounds

12ADT-ASP is unique among similar compounds due to its specific activation by PSMA and its potent inhibition of the SERCA pump. Similar compounds include other thapsigargin-based prodrugs, such as mipsagargin (G-202), which also targets the SERCA pump but may differ in their peptide substrates and activation mechanisms. Another related compound is thapsigargin itself, which is a potent SERCA pump inhibitor but lacks the tumor-specific targeting provided by the PSMA-activated prodrug design. The uniqueness of this compound lies in its ability to selectively target and kill PSMA-expressing tumor cells while sparing normal tissues.

Properties

CAS No. |

1172636-20-2 |

|---|---|

Molecular Formula |

C46H72N2O15 |

Molecular Weight |

893.1 g/mol |

IUPAC Name |

(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C46H72N2O15/c1-8-10-11-17-20-24-35(52)60-39-37-36(29(4)38(39)61-42(55)28(3)9-2)40-46(58,45(7,57)43(56)62-40)32(27-44(37,6)63-30(5)49)59-34(51)23-21-18-15-13-12-14-16-19-22-25-48-33(50)26-31(47)41(53)54/h9,31-32,37-40,57-58H,8,10-27,47H2,1-7H3,(H,48,50)(H,53,54)/b28-9-/t31-,32-,37+,38-,39-,40-,44-,45+,46+/m0/s1 |

InChI Key |

JFUXBZKLZFCZME-WFETZLHTSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)O)N)([C@](C(=O)O3)(C)O)O |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)O)N)(C(C(=O)O3)(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.